molecular formula C4H5BrClNS B1523346 5-Bromothiophen-3-amine hydrochloride CAS No. 1159823-91-2

5-Bromothiophen-3-amine hydrochloride

Cat. No. B1523346
M. Wt: 214.51 g/mol
InChI Key: SQHDEXYIPWRPPY-UHFFFAOYSA-N
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Description

5-Bromothiophen-3-amine hydrochloride is an organic chemical compound with the molecular formula C4H5BrClNS . It is used in laboratory settings and for the manufacture of chemical compounds .


Molecular Structure Analysis

The molecular structure of 5-Bromothiophen-3-amine hydrochloride consists of a thiophene ring, which is a five-membered ring with four carbon atoms and one sulfur atom. The third carbon in the ring is substituted with an amine group (-NH2), and the fifth carbon is substituted with a bromine atom (Br). The entire molecule is associated with a chloride ion (Cl-) to form the hydrochloride salt .

Scientific Research Applications

Medicinal Chemistry and Drug Design

Bromothiophenes are pivotal in medicinal chemistry for designing new therapeutic agents. For instance, the synthesis of novel thieno[3,2-b]-, [2,3-c]-, and [3,2-c]pyridones from bromothiophenes demonstrates their utility in developing compounds with potential biological activities (Iaroshenko et al., 2013). These pyridone derivatives could serve as leads in drug discovery programs aimed at identifying new therapeutic molecules.

Materials Science and Polymer Chemistry

Bromothiophene derivatives are also significant in materials science, particularly in the synthesis of conjugated polymers. The preparation of poly(3-hexylthiophene) with a narrower polydispersity from bromothiophene derivatives underscores their role in developing advanced materials for electronic applications (Miyakoshi et al., 2004). Such polymers are crucial for fabricating organic photovoltaics and field-effect transistors, indicating the potential of 5-Bromothiophene-3-amine hydrochloride in similar contexts.

Organic Synthesis and Catalysis

In organic synthesis, bromothiophenes are key intermediates for constructing complex molecules. The direct amination of olefins through sequential reactions involving bromothiophenes highlights their versatility in synthetic chemistry (Adam, Pastor, Wirth, 2000). Such methodologies enable the efficient creation of amines, which are fundamental building blocks in organic synthesis, suggesting the relevance of 5-Bromothiophene-3-amine hydrochloride in developing new synthetic routes.

Analytical Chemistry

Bromothiophene derivatives have also been explored in analytical chemistry for the development of new detection and quantification methods. The spectrophotometric study of nickel (II) complexes with derivatives of 2-hydroxythiophenol, including 2-hydroxy-5-bromothiophenol, in the presence of hydrophobic amines presents an innovative approach for determining nickel in various samples (Zalov et al., 2021). This research underscores the potential of bromothiophene derivatives in analytical applications, offering new avenues for the detection and analysis of metal ions.

Safety And Hazards

5-Bromothiophen-3-amine hydrochloride may cause an allergic skin reaction and serious eye irritation . Precautionary measures include wearing protective gloves, clothing, eye protection, and face protection. If in eyes, it is advised to rinse cautiously with water for several minutes and remove contact lenses if present and easy to do .

properties

IUPAC Name

5-bromothiophen-3-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4BrNS.ClH/c5-4-1-3(6)2-7-4;/h1-2H,6H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQHDEXYIPWRPPY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC=C1N)Br.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5BrClNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80705329
Record name 5-Bromothiophen-3-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80705329
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.51 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromothiophen-3-amine hydrochloride

CAS RN

1159823-91-2
Record name 5-Bromothiophen-3-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80705329
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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